1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-

High-temperature polymers Thermal decomposition temperature Monomer design

1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5) is a bis(acenaphthoquinone) derivative in which two acenaphthylene-1,2-dione units are connected via a rigid 4,4'-biphenyl diether bridge. This compound belongs to a well-established class of bis(acenaphthoquinone) monomers that serve as building blocks for high-temperature condensation polymers, including poly(naphthylimide)s, poly(quinoxaline)s, and poly(acenaphthylene)s with good thermal characteristics.

Molecular Formula C36H18O6
Molecular Weight 546.5 g/mol
CAS No. 64325-43-5
Cat. No. B10879588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
CAS64325-43-5
Molecular FormulaC36H18O6
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=C7C=CC=C8C7=C(C=C6)C(=O)C8=O
InChIInChI=1S/C36H18O6/c37-33-25-5-1-3-23-29(17-15-27(31(23)25)35(33)39)41-21-11-7-19(8-12-21)20-9-13-22(14-10-20)42-30-18-16-28-32-24(30)4-2-6-26(32)34(38)36(28)40/h1-18H
InChIKeyZRJCEBBDXQMMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5): A Bis-Acenaphthoquinone Monomer for High-Performance Polymers


1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5) is a bis(acenaphthoquinone) derivative in which two acenaphthylene-1,2-dione units are connected via a rigid 4,4'-biphenyl diether bridge . This compound belongs to a well-established class of bis(acenaphthoquinone) monomers that serve as building blocks for high-temperature condensation polymers, including poly(naphthylimide)s, poly(quinoxaline)s, and poly(acenaphthylene)s with good thermal characteristics . The biphenyl-4,4'-diylbis(oxy) linker confers structural rigidity and extended conjugation, distinguishing it from monomers with flexible aliphatic or single-aromatic bridges. The compound is cited in patent literature (e.g., US-4113845-B1) as a synthetic intermediate for advanced material applications .

Why Generic Substitution Fails for 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5)


Bis(acenaphthoquinone) monomers are not interchangeable because the bridging group dictates the thermal stability, electronic properties, and processability of the resulting polymers. Monomers with flexible aliphatic bridges yield polymers with lower glass transition temperatures (Tg) and reduced thermal decomposition temperatures (Td) compared to those with rigid aromatic linkers . The biphenyl-4,4'-diylbis(oxy) bridge in CAS 64325-43-5 provides a unique combination of rigidity and ether-linkage rotational freedom that influences crystallinity, solubility, and post-polymerization functionalization potential . Furthermore, bis-acenaphthoquinone derivatives with diimide functionality exhibit electron mobilities up to 0.038 cm² V⁻¹ s⁻¹, whereas halogenated bis(acenaphthylene)dione analogs show distinct solid-state packing and charge transport behavior in n-type OFETs depending on the bridging architecture . Substituting the specific biphenyl-diether bridge with a different connector alters the LUMO energy level, conjugation length, and intermolecular ordering, all of which directly impact device-level performance.

Quantitative Differentiation Evidence for 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5) vs. Closest Analogs


Thermal Stability Advantage of Rigid Biphenyl Diether Bridge vs. Flexible Aliphatic-Bridged Bis(acenaphthoquinone) Monomers

The rigid 4,4'-biphenyl diether bridge in CAS 64325-43-5 confers thermal stability advantages over bis(acenaphthoquinone) monomers with flexible aliphatic bridging groups. In the structurally related BDA polymer system—derived from acenaphthenequinone and biphenyl via superacid-catalyzed polycondensation—a decomposition temperature (Td) of 520 °C is achieved . In contrast, perfluorocyclohexenyl (PFCH) polymers based on acenaphthenequinone-derived bisphenol monomers with different bridging architectures exhibit variable Tg values ranging from 184 to 240 °C depending on the starting PAH bisphenol, demonstrating the critical role of the bridging group in determining thermal performance .

High-temperature polymers Thermal decomposition temperature Monomer design

Electron-Deficient Bis-Acenaphthoquinone Core: Comparative Electron Mobility vs. Monomeric Acenaphthenequinone Derivatives

The bis-acenaphthoquinone core architecture provides enhanced electron-transport capability compared to monomeric acenaphthylene-1,2-dione derivatives. In the bis-acenaphthoquinone diimide (BAI) system—which shares the same bis(acenaphthoquinone) core as CAS 64325-43-5—a maximum electron mobility of 0.038 cm² V⁻¹ s⁻¹ is reported . In comparison, monomeric acenaphthylene-1,2-dione functionalized with triphenylamine (ADO-TPA) functions primarily as a bipolar host or TADF emitter in OLED applications rather than as an electron-transport material, with device performance characterized by emission wavelengths (618–624 nm for red TADF OLEDs) rather than charge carrier mobility . For dibrominated BAI-based n-type conjugated polymers (P2 with bithiophene comonomer), electron mobility reaches 0.011 cm² V⁻¹ s⁻¹, approximately two orders of magnitude higher than the thiophene-linked polymer P1 .

n-Type semiconductors Electron mobility OFET

Biphenyl Diether Bridge: Structural Rigidity and Crystallinity Control Compared to Halogenated Bis(acenaphthylene)dione Derivatives

The biphenyl-4,4'-diylbis(oxy) bridging architecture in CAS 64325-43-5 offers distinct solid-state packing characteristics compared to halogenated bis(acenaphthylene)dione (BAN) derivatives. In the BAN series, halogen bonding versus π-stacking interactions govern molecular organization and charge transport in n-type thin-film transistors . The biphenyl diether bridge in CAS 64325-43-5 provides both rigidity (via the biphenyl core) and conformational flexibility (via the ether linkages), enabling tunable intermolecular ordering. This contrasts with the rigid, planar bis(acenaphthylene)dione core of BAN derivatives, where solid-state organization is primarily modulated by halogen substituents rather than the bridging group . The ether linkages also serve as potential sites for post-polymerization functionalization, a feature absent in directly fused or halogenated bis(acenaphthylene)dione analogs .

Crystal engineering Solid-state organization n-Type OFET

Bis-Acenaphthoquinone LUMO Energy Level: Enhanced Electron Deficiency vs. Naphthalene Diimide (NDI) Acceptors

The bis-acenaphthoquinone core in CAS 64325-43-5 and its diimide derivatives exhibits high electron deficiency. In the dibrominated bis-acenaphthoquinone diimide (8,8'-2Br-BAI) system, a low-lying LUMO energy level of −4.17 eV is reported, which is competitive with widely used naphthalene diimide (NDI)-based acceptors . This deep LUMO facilitates electron injection and transport in n-type organic semiconductors. The biphenyl diether bridge in CAS 64325-43-5 provides an alternative conjugation pathway compared to the diimide linkage, which may modulate the LUMO level and optical bandgap. The isomeric effects observed in 8,8'-2Br-BAI vs. 5,8'-2Br-BAI demonstrate that the regiochemistry of the bis(acenaphthoquinone) core significantly impacts electronic properties, underscoring the importance of precise monomer structure in procurement decisions .

Electron acceptor LUMO energy n-Type polymer

Optimal Application Scenarios for 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (CAS 64325-43-5)


High-Temperature Polymer Precursor for Carbon Molecular Sieve Membranes

CAS 64325-43-5 serves as a bis(acenaphthoquinone) monomer that can be incorporated into rigid, high-temperature-resistant aromatic polymers analogous to the BDA (poly(biphenyl-dihydroacenaphthylene-one)) system. BDA polymers exhibit a decomposition temperature of 520 °C, making them viable precursors for carbon molecular sieve membranes (CMSMs) used in gas separation . The biphenyl diether bridge in CAS 64325-43-5 provides the aromatic rigidity necessary for maintaining porosity during pyrolysis while the ether linkages offer potential sites for pre-pyrolysis crosslinking to tune the final carbon microstructure. BDA-derived CMSMs pyrolyzed at 700 °C show exceptional O₂/N₂ separation performance that surpasses baseline trade-off limits .

n-Type Organic Semiconductor Building Block for OFETs

The bis(acenaphthoquinone) core of CAS 64325-43-5 shares the electron-deficient architecture with bis-acenaphthoquinone diimides (BAIs) that have demonstrated electron mobilities up to 0.038 cm² V⁻¹ s⁻¹ in organic field-effect transistors . The biphenyl diether bridge provides a structurally distinct connectivity compared to diimide-fused BAIs, potentially enabling different intermolecular packing motifs and solution processability. For procurement decisions targeting n-type semiconductor monomers, the combination of a bis(acenaphthoquinone) electron-accepting core and a rigid aromatic diether bridge offers an architecture that balances electron deficiency with solubility, as demonstrated by the 0.011 cm² V⁻¹ s⁻¹ electron mobility achieved in BAI-based conjugated polymers .

Monomer for Post-Polymerization Functionalization and Crosslinking

The biphenyl-4,4'-diylbis(oxy) bridge in CAS 64325-43-5 contains ether linkages and reactive acenaphthoquinone carbonyl groups that serve as handles for post-polymerization modification. Perfluorocyclohexenyl (PFCH) polymers derived from acenaphthenequinone-based bisphenol monomers retain intact unsaturation and reactive PAH moieties amenable to selective post-polymerization functionalization and crosslinking . The rigid biphenyl diether bridge enables tuning of glass transition temperature (Tg ranging from 184 to 240 °C in related PAH bisphenol-based PFCH polymers) while maintaining reactivity for subsequent derivatization . This dual functionality is advantageous in applications requiring thermosetting polymer networks, coatings, or composite matrix materials where post-cure crosslinking enhances mechanical and thermal performance.

Specialty Polycondensation Monomer for Poly(quinoxaline)s and Poly(naphthylimide)s

CAS 64325-43-5 belongs to the class of bis(acenaphthoquinone) monomers identified by Korhsak et al. as precursors for poly(naphthylimide)s, poly(naphthyoylenebenzimidazole)s, poly(quinoxaline)s, and poly(acenaphthylene)s combining good thermal characteristics with good processability . The biphenyl diether bridge distinguishes this monomer from alternatives with different bridging groups (e.g., phenylene, naphthylene, or aliphatic linkers), providing a specific balance of chain rigidity and segmental mobility that affects polymer solubility, film-forming ability, and final thermal properties. For specialty polymer synthesis, the choice of bridging group is a critical procurement parameter that directly determines the processability–performance trade-off of the final material .

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